N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide
Description
N-[(1-Hydroxycyclopentyl)methyl]pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone substituted with a (1-hydroxycyclopentyl)methyl group at the nitrogen position. This compound’s structure combines a reactive α,β-unsaturated amide moiety with a hydroxy-substituted cyclopentyl ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-3-6-10(13)12-9-11(14)7-4-5-8-11/h2,14H,1,3-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKQHWHWOKZRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of Cyclopentanol Derivatives
The primary synthetic pathway involves the nucleophilic acylation of (1-hydroxycyclopentyl)methylamine with pent-4-enoyl chloride. This reaction proceeds via a two-step mechanism:
- Activation of the acyl chloride : Pent-4-enoyl chloride reacts with the amine group, facilitated by a non-nucleophilic base such as triethylamine, which neutralizes hydrochloric acid byproduct.
- Formation of the amide bond : The nucleophilic amine attacks the electrophilic carbonyl carbon, resulting in the desired amide.
Reaction Conditions :
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Temperature: 0–25°C to minimize side reactions.
- Stoichiometry: 1:1 molar ratio of amine to acyl chloride, with 1.2 equivalents of triethylamine.
Yield Optimization :
- Excess acyl chloride (1.5 equivalents) improves conversion but requires rigorous purification.
- Low temperatures (0–5°C) reduce epimerization of the cyclopentyl group.
Alternative Pathways: Reductive Amination
An alternative approach employs reductive amination of cyclopentanone with pent-4-enamide-containing aldehydes. This method avoids the use of acyl chlorides, which are moisture-sensitive.
- Reagents : Sodium cyanoborohydride or pyridine borane in methanol.
- Advantages : Higher functional group tolerance and milder conditions.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enhance heat transfer and mixing efficiency, critical for exothermic amidation reactions. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 10–15 minutes | Prevents over-reaction |
| Temperature | 20–30°C | Balances kinetics and stability |
| Reactor Material | Glass-lined steel | Avoids corrosion |
Catalytic Innovations
Heterogeneous catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free amidation at 50–60°C, reducing waste and energy consumption.
Purification and Analytical Characterization
Chromatographic Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.
Spectroscopic Validation
- NMR Analysis :
- ¹H NMR (400 MHz, CDCl₃) : δ 5.82–5.76 (m, 2H, CH₂=CH), 3.65 (s, 1H, OH), 3.12 (t, 2H, NCH₂).
- ¹³C NMR : 174.8 ppm (C=O), 130.5–128.3 ppm (CH₂=CH).
- Mass Spectrometry : ESI-MS m/z 198.1 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Acylation | 78–85 | 98–99 | High | 120–150 |
| Reductive Amination | 65–72 | 95–97 | Moderate | 200–220 |
| Enzymatic Catalysis | 88–92 | 99–99.5 | High | 90–110 |
Key Findings :
- Enzymatic catalysis offers the highest yield and purity but requires specialized equipment.
- Nucleophilic acylation remains the most cost-effective for small-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of N-((1-oxocyclopentyl)methyl)pent-4-enamide.
Reduction: Formation of N-((1-hydroxycyclopentyl)methyl)pentanamide.
Substitution: Formation of N-((1-chlorocyclopentyl)methyl)pent-4-enamide.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide involves its interaction with specific molecular targets in the body. The hydroxyl group and the amide moiety allow the compound to form hydrogen bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences among pent-4-enamide derivatives:
Key Observations :
- The cyclopentanol group in the target compound introduces a rigid, polar cyclic alcohol, contrasting with aromatic (e.g., chlorophenyl) or aliphatic (e.g., cyclopropylmethyl) substituents in analogs.
Key Observations :
Pharmacological and Functional Properties
While explicit data for this compound are unavailable, insights can be inferred from analogs:
- N-(2-Hydroxyethyl)pent-4-enamide derivatives: Participate in palladium-catalyzed carbonylative cyclization to form nitrogenous heterocycles, highlighting reactivity in medicinal chemistry .
- 2-(Cyclopropylmethyl)-N-(p-tolyl)pent-4-enamide : Exhibits chemoselective dioxygenation in alkene functionalization, relevant to synthetic organic chemistry .
Hypothesized Properties of Target Compound :
- The hydroxycyclopentyl group may enhance solubility via hydrogen bonding, contrasting with more lipophilic analogs (e.g., chlorophenyl derivatives).
- Potential biological activity could resemble Hedgehog pathway inhibitors if the cyclopentanol moiety interacts with enzymatic pockets .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound features a cyclopentyl ring and an amide functional group, contributing to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity and pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The presence of the hydroxyl group allows for hydrogen bonding with proteins and enzymes, potentially modulating their activity. This modulation can influence various cellular pathways, leading to therapeutic effects.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It is thought to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Anticancer Potential : There is emerging evidence that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Further studies are needed to elucidate its efficacy against specific cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-((1-hydroxycyclohexyl)methyl)pent-4-enamide | Cyclohexyl ring | Potential anti-inflammatory effects |
| N-((1-hydroxycyclopentyl)methyl)hex-4-enamide | Hex-4-enamide moiety | Anticancer activity under investigation |
The distinct combination of the cyclopentyl ring and pent-4-enamide moiety in this compound contributes to its specific biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound could significantly reduce inflammation markers in cultured cells, suggesting its potential utility in treating inflammatory conditions.
- Animal Models : In vivo studies using animal models have shown promising results regarding the compound's ability to reduce tumor size in specific cancer types, indicating a need for further exploration in clinical settings .
- Mechanistic Studies : Research has focused on elucidating the molecular pathways affected by this compound, including its interaction with key signaling molecules involved in inflammation and cancer progression.
Q & A
Q. Key Techniques :
- Reaction Monitoring : Thin-layer chromatography (TLC) or LC-MS for intermediate validation.
- Yield Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst use (e.g., DMAP).
Table 1 : Representative Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | Pent-4-enoyl chloride, NaHCO₃, 0°C | 65–75 | |
| Purification | Silica gel chromatography (EtOAc/hexane) | 85–90 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of NMR, IR, and mass spectrometry ensures structural confirmation:
- ¹H/¹³C NMR : Assign peaks to the cyclopentyl (δ 1.5–2.5 ppm) and pent-4-enamide (δ 5.5–6.0 ppm for allylic protons) moieties.
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 212.1284 for C₁₂H₁₉NO₂).
Q. Critical Considerations :
- Solvent selection (e.g., DMSO-d₆ for hydroxyl group resolution).
- 2D NMR (COSY, HSQC) for resolving overlapping signals in the cyclopentyl region .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. null results) require systematic analysis:
Assay Standardization : Compare protocols for MIC (Minimum Inhibitory Concentration) testing, including bacterial strains and growth media.
Structural Confirmation : Verify compound purity (>95%) via HPLC to rule out impurities influencing results .
Functional Group Impact : Test analogs (e.g., replacing the hydroxyl group with methoxy) to isolate activity drivers.
Case Study : A 2023 study found that solvent residues (e.g., DMF) in the compound reduced antifungal activity by 40%, highlighting purification rigor .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
SAR analysis involves:
Functional Group Modifications :
- Replace the hydroxyl group with esters or ethers to assess hydrophobicity effects.
- Modify the pent-4-enamide chain length (e.g., pent-3-enamide) to probe conformational flexibility.
Computational Modeling :
- Molecular Docking : Map binding interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- QSAR Models : Correlate electronic parameters (Hammett σ) with bioactivity .
Table 2 : SAR Trends in Analogous Compounds
| Modification | Bioactivity Change | Mechanism Insight |
|---|---|---|
| Hydroxyl → Methoxy | Antimicrobial ↑ 30% | Enhanced membrane permeability |
| Allyl chain shortening | Anticancer ↓ 50% | Reduced π-π stacking with DNA |
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage : –20°C under inert gas (argon) to prevent oxidation of the allyl group. Desiccants (silica gel) mitigate hydrolysis of the amide bond.
- Degradation Pathways :
- Hydrolysis: Amide → carboxylic acid + amine (monitored by pH shifts in solution).
- Oxidation: Allyl group → epoxide (detected via GC-MS).
Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life .
Advanced: How can in silico methods be integrated into the design of derivatives with enhanced bioactivity?
Answer:
- Virtual Screening : Use ZINC15 or PubChem databases to identify scaffolds with similar pharmacophores.
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability) early in design.
- Dynamic Simulations : Molecular dynamics (GROMACS) assess binding stability over time (e.g., ligand-receptor RMSD < 2 Å).
Example : A 2024 study combined docking and MD to design a derivative with 10× increased affinity for serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
